molecular formula C18H11N5S B12733382 Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- CAS No. 78270-83-4

Phenanthro(9,10-g)pteridine-11-thiol, 13-amino-

Cat. No.: B12733382
CAS No.: 78270-83-4
M. Wt: 329.4 g/mol
InChI Key: YSHUTFYZOMSYNL-UHFFFAOYSA-N
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Description

Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is a complex organic compound with the molecular formula C18H11N5S. This compound is characterized by its unique structure, which includes a phenanthro-pteridine core with thiol and amino functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- typically involves multi-step organic reactions. The process begins with the formation of the phenanthro-pteridine core, followed by the introduction of thiol and amino groups. Common reagents used in these reactions include sulfur-containing compounds and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiol and amino groups play a crucial role.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism by which Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Phenanthro(9,10-g)pteridine-11-thiol, 13-amino- can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of Phenanthro(9,10-g)pteridine-11-thiol, 13-amino-, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

78270-83-4

Molecular Formula

C18H11N5S

Molecular Weight

329.4 g/mol

IUPAC Name

13-amino-12H-phenanthro[9,10-g]pteridine-11-thione

InChI

InChI=1S/C18H11N5S/c19-16-15-17(23-18(24)22-16)21-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)20-15/h1-8H,(H3,19,21,22,23,24)

InChI Key

YSHUTFYZOMSYNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=NC(=S)NC(=C5N=C24)N

Origin of Product

United States

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